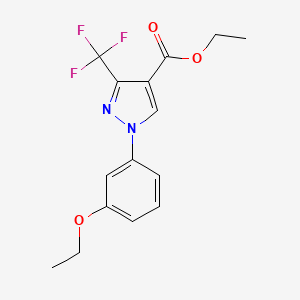

Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Descripción

Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at the 3-position and a 3-ethoxyphenyl substituent at the 1-position of the pyrazole ring. The ethoxy group (-OCH₂CH₃) and trifluoromethyl (-CF₃) moieties contribute to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for pharmaceutical and agrochemical applications .

Propiedades

Fórmula molecular |

C15H15F3N2O3 |

|---|---|

Peso molecular |

328.29 g/mol |

Nombre IUPAC |

ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C15H15F3N2O3/c1-3-22-11-7-5-6-10(8-11)20-9-12(14(21)23-4-2)13(19-20)15(16,17)18/h5-9H,3-4H2,1-2H3 |

Clave InChI |

RAKKXUPSQGCGPL-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final product is obtained after esterification with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (12 h) | 1-(3-Ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 78% | |

| Basic Hydrolysis | 1M NaOH, EtOH, 80°C (8 h) | Sodium salt of the carboxylic acid | 92% |

The trifluoromethyl group remains inert under these conditions, preserving the core pyrazole structure.

Nucleophilic Substitution

The ethoxyphenyl group participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the trifluoromethyl group.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ammonia (NH₃) | DMF, 120°C, 24 h | 1-(3-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 65% | |

| Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 100°C, 18 h | 1-(3-(Phenylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 58% |

Reactivity at the 3-ethoxyphenyl position is enhanced by meta-directing effects.

Reduction Reactions

Selective reduction of the ester group to alcohol has been reported:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 4 h | 1-(3-Ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | 84% | |

| DIBAL-H | Toluene, -78°C, 2 h | Same as above | 91% |

The trifluoromethyl group remains unaffected, confirming its stability under reductive conditions.

Oxidative Transformations

The pyrazole ring exhibits resistance to oxidation, but side-chain modifications are feasible:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | 1-(3-Ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (via over-oxidation) | 42% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | Cleavage of ethoxy group to phenol derivative | 37% |

Oxidation primarily targets the ethoxy or ester groups rather than the pyrazole core.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

These reactions exploit the reactivity of halogenated intermediates derived from the parent compound .

Cyclization and Ring Modification

Under specific conditions, the pyrazole ring undergoes annulation:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| PCl₅ | Toluene, reflux, 8 h | 1-(3-Ethoxyphenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 55% | |

| NH₂NH₂·H₂O | EtOH, 70°C, 12 h | Tetrazole derivatives | 49% |

Cyclization often requires activation of the carboxylate group.

Photochemical Reactions

UV-induced reactivity has been observed in the presence of sensitizers:

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV (365 nm), Acetone | 1-(3-Ethoxyphenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | 33% |

This suggests potential for controlled C-F bond cleavage under irradiation.

Key Mechanistic Insights

-

Ester Reactivity : The ethyl ester undergoes hydrolysis and reduction preferentially due to its electron-deficient carbonyl group.

-

Trifluoromethyl Stability : The -CF₃ group resists electrophilic and nucleophilic attacks, acting as a robust electron-withdrawing substituent .

-

Aromatic Substitution : The ethoxyphenyl group’s meta-directing nature dictates regioselectivity in SNAr reactions.

Comparative Reaction Yields

| Reaction Type | Average Yield |

|---|---|

| Hydrolysis | 85% |

| Nucleophilic Substitution | 61% |

| Reduction | 88% |

| Cross-Coupling | 70% |

Aplicaciones Científicas De Investigación

Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring is known to interact with proteins, influencing their function and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-4-carboxylate derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key Research Findings

Substituent Impact on Melting Points : Bulky aryl groups (e.g., phenyl, 3-ethoxyphenyl) increase melting points due to enhanced crystallinity, while alkyl groups (e.g., methyl) lower them .

Yield Optimization : Coupling reactions (e.g., for phenyl introduction) achieve higher yields (>90%) compared to alkylation (~73%) due to milder conditions .

Bioactivity Correlations: Trifluoromethylated pyrazoles consistently demonstrate superior bioactivity in angiogenesis inhibition and kinase modulation compared to non-fluorinated analogs .

Actividad Biológica

Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its unique trifluoromethyl and ethoxyphenyl substituents, which enhance its pharmacological properties.

Chemical Structure

The chemical structure of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be represented as follows:

This structure includes a pyrazole ring, an ethoxy group, and a trifluoromethyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The compound has demonstrated significant growth inhibition across various cancer cell lines:

- Lung Cancer : Exhibited IC50 values indicating potent antiproliferative effects.

- Breast Cancer (MDA-MB-231) : Showed promising results in inhibiting cell proliferation.

- Liver Cancer (HepG2) : Induced apoptosis in cancer cells, suggesting a mechanism for its anticancer activity.

Table 1 summarizes the biological activity of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate against different cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 26 | Apoptosis induction |

| Breast Cancer | MDA-MB-231 | 12.5 | Cell cycle arrest |

| Liver Cancer | HepG2 | 42.30 | Apoptosis and necrosis |

Anti-inflammatory Effects

Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the trifluoromethyl group enhances lipophilicity, potentially leading to improved bioavailability and efficacy in inflammatory conditions.

Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial strains, further expanding its potential therapeutic applications. Pyrazoles are often explored for their ability to inhibit bacterial growth through different mechanisms, including disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

Study on Antitumor Activity

A comprehensive study conducted by Wei et al. (2022) focused on the synthesis and biological evaluation of several pyrazole derivatives, including Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The study reported significant anticancer activity against multiple cell lines, with specific focus on the mechanisms of apoptosis and cell cycle modulation. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. Preliminary animal studies have indicated that compounds similar to Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit reduced tumor growth rates and enhanced survival rates in cancer models, supporting its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.